Heptahelicene

Description

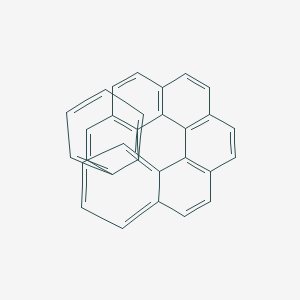

Structure

3D Structure

Properties

CAS No. |

16914-68-4 |

|---|---|

Molecular Formula |

C30H18 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene |

InChI |

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H |

InChI Key |

ZADYHNRFHQXTOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |

Other CAS No. |

16914-68-4 |

Origin of Product |

United States |

Foundational & Exploratory

Heptahelicene: A Technical Guide to its Structure and Inherent Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptahelicene, a fascinating polycyclic aromatic hydrocarbon, is composed of seven ortho-fused benzene (B151609) rings that form a unique helical structure. This inherent helicity is the source of its chirality, a property of significant interest in materials science and stereochemistry. This technical guide provides an in-depth exploration of the structure, inherent chirality, chiroptical properties, and configurational stability of this compound. Detailed experimental protocols for its synthesis, enantiomeric resolution, and characterization are provided, alongside a comprehensive summary of its key quantitative data. This document serves as a valuable resource for researchers and professionals working in fields where molecular chirality and the unique properties of helical systems are of paramount importance.

Introduction

Helicenes are a class of polycyclic aromatic compounds characterized by their helically coiled structures arising from the angular annulation of aromatic rings.[1] this compound, denoted as[2]helicene, consists of seven ortho-fused benzene rings, resulting in significant steric strain that forces the molecule out of planarity and into a stable, chiral helix.[3] This inherent chirality, existing in the absence of a traditional stereocenter, gives rise to strong chiroptical properties, making this compound a subject of extensive research.[4] Its unique electronic and structural features have led to investigations into its potential applications in diverse fields, including chiral recognition, asymmetric catalysis, and the development of novel materials with unique optical and electronic properties.[3] For professionals in drug development, understanding the principles of inherent chirality and the analytical techniques used to characterize such molecules can provide valuable insights into the stereochemical aspects of drug design and action.

Molecular Structure and Inherent Chirality

The structure of this compound (C₃₀H₁₈) is defined by its right-handed (P, for plus) and left-handed (M, for minus) helices, which are non-superimposable mirror images of each other, i.e., enantiomers.[1] The helical shape is a direct consequence of the steric hindrance between the terminal benzene rings, which would otherwise overlap in a planar conformation.[1] This forced helical arrangement results in a molecule with C₂ symmetry. The chirality of this compound is a classic example of axial chirality, where the molecule is chiral due to the non-planar arrangement of its constituent rings along a helical axis.

The crystal structure of this compound has been determined by X-ray diffraction, providing precise data on its molecular geometry.

Table 1: Key Structural and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₈ | [5] |

| Molecular Weight | 378.47 g/mol | [5] |

| CAS Number | 16914-68-4 | [5] |

Chiroptical Properties and Configurational Stability

The inherent chirality of this compound gives rise to strong interactions with polarized light, resulting in significant chiroptical properties. These properties are crucial for its characterization and for understanding its behavior in chiral environments.

Optical Rotation

Enantiomers of this compound exhibit strong optical rotation, with opposite signs for the P and M enantiomers. The specific rotation is a key parameter for quantifying the chiroptical activity of the separated enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for characterizing helicenes. The ECD spectrum of this compound shows characteristic Cotton effects that are mirror images for the two enantiomers.

Table 2: Chiroptical Data for this compound

| Parameter | Wavelength (nm) | Value | Solvent | Reference |

| Specific Rotation [α] | 589 (D-line) | +5900° for (P)-enantiomer | Chloroform | [4] |

| 589 (D-line) | -5900° for (M)-enantiomer | Chloroform | [4] | |

| ECD (Δε) | ~330 | Positive Cotton effect for (P)-enantiomer | Not specified | [6] |

| ~260 | Negative Cotton effect for (P)-enantiomer | Not specified | [6] | |

| Absorption Dissymmetry Factor (g_abs) | Not specified | 1.24 x 10⁻³ | Not specified | [7] |

Racemization Barrier

The configurational stability of this compound enantiomers is determined by the energy barrier to racemization, which is the interconversion between the P and M forms. This barrier is a critical factor for any potential application that relies on the use of a single enantiomer. The racemization of helicenes is a thermal process that involves the distortion of the helical structure through a more planar transition state. For [n]helicenes with n ≥ 6, the racemization barriers are high enough to allow for the isolation of stable enantiomers at room temperature.

Table 3: Racemization Barrier of this compound

| Parameter | Experimental Value (kcal/mol) | Computational Method | Calculated Value (kcal/mol) | Reference |

| Racemization Enthalpy (ΔH‡) | 42.4 - 41.6 | AM1 | 40.5 | [7] |

Experimental Protocols

Synthesis of Racemic this compound

The most common method for the synthesis of this compound is the photochemical oxidative cyclization of a stilbene-type precursor.[8]

Protocol: Photochemical Synthesis of this compound

-

Precursor Synthesis: Synthesize a suitable stilbene-type precursor, such as 1,2-bis(2-naphthyl)ethene, through a Wittig or McMurry reaction.

-

Photocyclization Reaction:

-

Dissolve the stilbene (B7821643) precursor in a suitable solvent (e.g., benzene or cyclohexane) to a concentration of approximately 10⁻³ M.[8]

-

Add a catalytic amount of iodine (I₂) to the solution.[8]

-

Irradiate the solution with a high-pressure mercury lamp while bubbling air or oxygen through the mixture. The irradiation is typically carried out in a quartz vessel.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

After completion of the reaction, wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization to obtain racemic this compound.

-

Enantiomeric Resolution of this compound

The separation of the racemic mixture of this compound into its pure enantiomers is typically achieved by chiral high-performance liquid chromatography (HPLC).

Protocol: Chiral HPLC Resolution of this compound

-

Column Selection: Utilize a chiral stationary phase (CSP) column known to be effective for the resolution of polycyclic aromatic hydrocarbons. Common choices include polysaccharide-based CSPs such as Chiralpak IA or Chiralcel OD-H.[9]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve the best separation.[9] For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary, while for acidic compounds, an acid (e.g., trifluoroacetic acid) can be added.[9]

-

Chromatographic Conditions:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Dissolve the racemic this compound sample in the mobile phase or a compatible solvent.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

-

Fraction Collection and Analysis:

-

Collect the separated enantiomeric fractions as they elute from the column.

-

Analyze the purity of each fraction by re-injecting a small aliquot onto the same chiral HPLC system.

-

Confirm the identity and enantiomeric excess of the separated enantiomers using chiroptical techniques such as polarimetry and ECD spectroscopy.

-

Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of this compound.

Protocol: Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure and purity of the synthesized this compound.

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum to confirm the molecular weight of this compound.

-

-

UV-Visible Spectroscopy:

-

Measure the UV-Vis absorption spectrum to identify the characteristic electronic transitions of the polycyclic aromatic system.

-

-

Electronic Circular Dichroism (ECD) Spectroscopy:

-

For the separated enantiomers, record the ECD spectra to determine their absolute configuration (by comparison with theoretical calculations or literature data) and to quantify their chiroptical response.

-

-

X-ray Crystallography:

-

Grow single crystals of racemic or enantiopure this compound.

-

Perform single-crystal X-ray diffraction analysis to obtain the precise three-dimensional structure of the molecule in the solid state.

-

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows in the study of this compound.

Conclusion

This compound stands as a canonical example of a molecule whose chirality is an intrinsic property of its helical structure. Its robust configurational stability and pronounced chiroptical properties make it an excellent model system for studying the fundamentals of stereochemistry and a promising scaffold for the development of advanced materials. The detailed experimental protocols and comprehensive data presented in this guide offer a solid foundation for researchers and professionals seeking to work with and understand this unique chiral molecule. While direct applications in drug development are not established, the principles of inherent chirality and the analytical methodologies detailed herein are of broad relevance to the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-Step Synthesis, Structure, and Optical Features of a Double Hetero[7]helicene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolution of a Configurationally Stable Hetero[4]helicene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dinaphtho(2,1-c:1',2'-g)phenanthrene | C30H18 | CID 140151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amplification of Dissymmetry Factors in π-Extended [7]- and [9]Helicenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. csfarmacie.cz [csfarmacie.cz]

Unraveling the Chiral World of Heptahelicene: An In-depth Technical Guide to its Electronic and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Heptahelicene, a fascinating polycyclic aromatic hydrocarbon, captivates the scientific community with its unique helical structure born from the ortho-fused arrangement of seven benzene (B151609) rings. This inherent chirality, existing without a traditional asymmetric carbon center, bestows upon it remarkable electronic and optical properties. These characteristics are not only of fundamental interest but also hold significant promise for applications in materials science, chiroptical devices, and even drug development, where molecular recognition and interaction are paramount. This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailing experimental methodologies and presenting key quantitative data for reference.

Electronic Properties: A Tale of Delocalized Pi-Electrons

The electronic behavior of this compound is dominated by its extensive π-conjugated system, which spirals in a helical fashion. This delocalization of 30 π-electrons over the molecular backbone results in a distinct set of electronic transitions and a notable molecular optical rotation, with a measured value of 5900° for the M-enantiomer in solution.[1] The electronic structure can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that dictates the molecule's electronic absorption and emission characteristics.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure of helicenes.[2][3][4] These theoretical models can predict HOMO-LUMO gaps, electronic transition energies, and oscillator strengths, which generally show good agreement with experimental data.[2][5] For instance, calculations at the B3LYP/6-31G* level have been used to study the convergence of the HOMO-LUMO gap in helicenes.[3]

Optical Properties: A Symphony of Light and Chirality

The interaction of this compound with light gives rise to a rich array of optical phenomena, most notably its strong chiroptical response. These properties are exquisitely sensitive to the molecule's helical stereochemistry.

UV-Vis Absorption Spectroscopy

The UV-visible absorption spectrum of this compound is characterized by several distinct bands corresponding to π-π* electronic transitions. A representative spectrum of pristine[6]helicene shows characteristic absorption bands.[7] The precise location and intensity of these bands can be influenced by the solvent and the presence of substituents.[8]

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy is a powerful technique for probing the chirality of molecules like this compound.[9] It measures the differential absorption of left and right circularly polarized light. The CD spectrum of this compound exhibits multiple positive and negative Cotton effects, which are signatures of its helical structure.[10] The sign of these effects is directly related to the absolute configuration of the enantiomer (P for right-handed and M for left-handed). Theoretical calculations have been successfully used to reproduce and interpret the experimental CD spectra of helicenes, allowing for the assignment of absolute configurations.[4][5]

Fluorescence and Phosphorescence

This compound and its derivatives exhibit fluorescence, providing insights into their excited-state dynamics. The fluorescence quantum yield, which is the ratio of emitted to absorbed photons, is a key parameter. For instance, a bromo-heptahelicene derivative was found to have a fluorescence quantum yield of 14%, a significant increase compared to its non-brominated counterpart.[11][12] The emission spectra can also be influenced by the solvent and temperature. At low temperatures, some derivatives also exhibit phosphorescence, which arises from the radiative decay from an excited triplet state.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related derivatives as reported in the literature.

| Property | Value | Compound | Solvent | Reference |

| Molar Absorptivity (ε) | ~44,750 M⁻¹cm⁻¹ at 313 nm | TD[6]Br | Toluene | [12] |

| ~12,770 M⁻¹cm⁻¹ at 366 nm | TD[6]Br | Toluene | [12] | |

| ~11,550 M⁻¹cm⁻¹ at 385 nm | TD[6]Br | Toluene | [12] | |

| Fluorescence Maximum (λem) | 451 nm | TD[6]Br | Toluene | [12] |

| Phosphorescence Maximum (λph) | 580 nm | TD[6]Br | 2-MeTHF (77 K) | [12] |

| Fluorescence Quantum Yield (Φf) | 14% | TD[6]Br | - | [11][12] |

| 0.6% | [9]Br | - | [12] | |

| Fluorescence Lifetime (τf) | 0.4 ns (90%), 1.9 ns (10%) | TD[6]Br | - | [12] |

| Luminescence Dissymmetry Factor (glum) | +5 x 10⁻³ at 449 nm | (P)-[6]Br | Toluene | [12] |

| Phosphorescence Dissymmetry Factor (gphos) | ±1.2 x 10⁻² at 580 nm | TD[6]Br | 2-MeTHF (77 K) | [11][12] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the key spectroscopic techniques used to characterize this compound.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption of ultraviolet and visible light by a this compound sample to determine its electronic transition energies.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., chloroform, toluene, or acetonitrile). The concentration should be adjusted to ensure that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Place the cuvette containing the sample solution in the sample beam path.

-

Scan the desired wavelength range (e.g., 200-600 nm).

-

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law if the concentration and path length are known.

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of circularly polarized light to determine the chiroptical properties and absolute configuration of this compound enantiomers.

Methodology:

-

Sample Preparation: Prepare a solution of the enantiomerically pure this compound sample in a suitable solvent. The concentration should be optimized to give a strong CD signal without excessive noise.

-

Instrumentation: Use a CD spectropolarimeter equipped with a light source that covers the wavelength range of interest.

-

Measurement:

-

Record a baseline spectrum with the solvent.

-

Measure the CD spectrum of the sample solution. The instrument will record the difference in absorbance between left and right circularly polarized light (ΔA) as a function of wavelength.

-

-

Data Analysis: The CD spectrum is typically plotted as molar circular dichroism (Δε) or ellipticity (θ) versus wavelength. The signs and magnitudes of the Cotton effects provide information about the stereochemistry of the molecule.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the emission spectrum of this compound and determine its fluorescence quantum yield.

Methodology (Relative Method):

-

Sample and Standard Preparation: Prepare dilute solutions of both the this compound sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) with a known quantum yield.[13] The absorbance of all solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[13]

-

Instrumentation: Use a fluorescence spectrometer. For absolute quantum yield measurements, an integrating sphere is required.[14][15]

-

Measurement:

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

-

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language help to visualize complex relationships and experimental processes.

Caption: Experimental workflow for the characterization of this compound's optical properties.

Caption: Jablonski diagram illustrating the photophysical processes in this compound.

Caption: Relationship between this compound's structure and its key optical properties.

This guide provides a foundational understanding of the electronic and optical properties of this compound. Further research into substituted heptahelicenes and their interactions with other molecules will undoubtedly uncover even more exciting possibilities for this unique class of chiral compounds. The methodologies and data presented here serve as a valuable resource for scientists and researchers working at the forefront of materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Origins of Optical Activity in an Oxo-Helicene: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound (C30H18)|Chiral Helicene for Research [benchchem.com]

- 10. π-Electron absorption and circular dichroism spectra of [6]- and [7]-helicene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Bromo‐this compound‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.horiba.com [static.horiba.com]

- 14. jasco-global.com [jasco-global.com]

- 15. Making sure you're not a bot! [opus4.kobv.de]

Unveiling the Chiral Signature: A Technical Guide to the Chiroptical Properties of Heptahelicene Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Heptahelicene, a fascinating molecule composed of seven ortho-fused benzene (B151609) rings, possesses a unique helical structure that makes it inherently chiral. This chirality gives rise to distinct chiroptical properties for its two enantiomers, (P)-heptahelicene (right-handed helix) and (M)-heptahelicene (left-handed helix). Understanding and quantifying these properties are crucial for applications ranging from materials science to asymmetric catalysis and the development of chiral drugs. This technical guide provides an in-depth exploration of the chiroptical characteristics of this compound enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Quantitative Chiroptical Data

The chiroptical properties of this compound enantiomers are primarily characterized by their specific rotation, circular dichroism (CD), and circularly polarized luminescence (CPL). The following tables summarize the key quantitative data reported for these properties.

| Property | (M)-Heptahelicene | (P)-Heptahelicene | Wavelength (nm) | Solvent | Reference |

| Specific Rotation ([α]) | -5900° | +5900° | 589 (Na D line) | Chloroform | [1] |

Table 1: Specific Rotation of this compound Enantiomers. The specific rotation is a measure of the extent to which a chiral molecule rotates the plane of polarized light. The equal and opposite values for the (M) and (P) enantiomers are a hallmark of enantiomeric pairs.

| Property | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | g_abs (x 10⁻³) | Solvent | Reference |

| Circular Dichroism (CD) | ~330 - 350 | - | - | Dichloromethane | [2] |

| ~375 - 425 | - | - | Dichloromethane | [3] | |

| ~540 - 560 | - | 3.9 - 18 | Dichloromethane | [2] |

Table 2: Circular Dichroism Data for this compound Enantiomers. Circular dichroism measures the differential absorption of left and right circularly polarized light. The table highlights the significant absorption dissymmetry factors (g_abs) observed for this compound derivatives, indicating strong chiroptical activity. Note that specific Δε values for unsubstituted this compound are not consistently reported in a single source, but the g_abs values for related structures provide a strong indication of its properties.

| Property | Wavelength (nm) | g_lum (x 10⁻³) | Quantum Yield (Φ) | Solvent | Reference |

| Circularly Polarized Luminescence (CPL) | ~450 - 550 | ~1 - 13.3 | 0.17 (for BN-[1]) | Various | [4][5] |

Table 3: Circularly Polarized Luminescence Data for Helicene Derivatives. Circularly polarized luminescence is the differential emission of left and right circularly polarized light from a chiral luminophore. While specific CPL data for unsubstituted this compound is sparse, studies on related helicenes, such as BN-substituted hexahelicene, demonstrate their potential as strong CPL emitters with high luminescence dissymmetry factors (g_lum).

Experimental Protocols

The characterization of this compound's chiroptical properties relies on a series of well-defined experimental procedures. This section details the key methodologies.

Synthesis and Resolution of Enantiomers

The synthesis of racemic this compound can be achieved through various methods, with a common approach being the [2+2+2] cycloisomerization of aromatic triynes catalyzed by transition metal complexes like CpCo(CO)₂.

Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: A chiral stationary phase (CSP) is essential for the separation of enantiomers. For this compound and its derivatives, columns such as Daicel Chiralpak IA or Whelk-O1 have been successfully employed.[6][7]

-

Mobile Phase: The choice of eluent is critical for achieving good separation. A common mobile phase is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The exact ratio is optimized to achieve baseline separation of the enantiomers.[7]

-

Detection: A UV-Vis detector is typically used to monitor the elution of the enantiomers, which absorb strongly in the UV region.

-

Collection: The separated enantiomeric fractions are collected for subsequent characterization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a fundamental technique for characterizing chiral molecules.

-

Instrumentation: A dedicated CD spectrometer is required. This instrument is equipped with a light source (typically a Xenon arc lamp), a monochromator to select the wavelength, a photoelastic modulator to generate circularly polarized light, and a sensitive detector.

-

Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform) that is transparent in the wavelength range of interest. The concentration is adjusted to obtain an optimal signal-to-noise ratio, typically in the range of 1 x 10⁻⁵ M.[2]

-

Measurement: The CD spectrum is recorded by scanning the wavelength of the circularly polarized light and measuring the difference in absorbance between the left and right circularly polarized light (ΔA). This is then converted to molar circular dichroism (Δε).

-

Data Analysis: The CD spectrum provides information about the electronic transitions of the chiral molecule. The sign of the Cotton effect (positive or negative peaks) is related to the absolute configuration of the enantiomer.

Circularly Polarized Luminescence (CPL) Spectroscopy

CPL spectroscopy measures the differential emission of left and right circularly polarized light from a chiral fluorophore.

-

Instrumentation: A CPL spectrometer is used, which consists of an excitation source (e.g., a laser or a lamp with a monochromator), a sample holder, a photoelastic modulator to modulate the polarization of the emitted light, and a detector (e.g., a photomultiplier tube).

-

Sample Preparation: A solution of the chiral emitter is prepared in a suitable solvent. The concentration should be optimized to avoid aggregation and inner filter effects.

-

Measurement: The sample is excited with unpolarized or linearly polarized light. The emitted light passes through the photoelastic modulator and a linear polarizer before reaching the detector. The difference in the intensity of the left and right circularly polarized emission (I_L - I_R) is measured.

-

Data Analysis: The luminescence dissymmetry factor (g_lum) is calculated using the formula: g_lum = 2 * (I_L - I_R) / (I_L + I_R). This value quantifies the degree of circular polarization in the emission.

Visualizing Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key concepts and workflows associated with the chiroptical properties of this compound.

Caption: Relationship between helicity and chiroptical response.

Caption: Workflow for this compound enantiomer characterization.

Caption: Simplified Jablonski diagram illustrating CPL.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pubs.aip.org [pubs.aip.org]

- 4. scispace.com [scispace.com]

- 5. Boosting quantum yields and circularly polarized luminescence of penta- and hexahelicenes by doping with two BN-groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCCC 2006, Volume 71, Issue 8, Abstracts pp. 1256-1264 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 7. Two-Step Synthesis, Structure, and Optical Features of a Double Hetero[7]helicene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical and Computational DFT Studies of Heptahelicene

Abstract: Heptahelicene ([1]H), a molecule composed of seven ortho-fused benzene (B151609) rings, possesses a unique helical structure that imparts significant chirality. This intrinsic property makes it a molecule of great interest for applications in chiroptronics, spintronics, and enantioselective processes. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for elucidating the geometric, electronic, and chiroptical properties of this compound. This guide provides an in-depth overview of the computational methodologies employed in its study, summarizes key quantitative findings, and presents logical workflows for theoretical analysis, tailored for researchers and professionals in chemistry and drug development.

Introduction to this compound and DFT

This compound is a member of the helicene family, a class of polycyclic aromatic hydrocarbons characterized by their screw-shaped, non-planar structure.[2] The ortho-fusion of seven benzene rings forces the molecule out of planarity, resulting in two stable enantiomers, (P)-plus and (M)-minus. This inherent chirality is the source of its strong chiroptical activity and has sparked interest in its potential use on ferromagnetic surfaces for spintronic applications.[2]

Understanding the structure-property relationships in this compound is crucial for designing new materials and devices. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict and rationalize these properties with high accuracy. DFT is used to determine stable geometric conformations, electronic structures, and magnetic properties, while Time-Dependent DFT (TD-DFT) is the primary method for simulating chiroptical responses like Electronic Circular Dichroism (ECD).[3][4] These computational studies are vital for interpreting experimental data and guiding synthetic efforts.

Computational Protocols and Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional, basis set, and the inclusion of environmental effects. The following sections detail the standard computational protocols for studying this compound.

Geometry Optimization

The first step in any computational study is to find the molecule's most stable three-dimensional structure.

-

Objective: To locate the minimum energy geometry of the this compound molecule.

-

Methodology: Geometry optimization is performed using a selected DFT functional and basis set. It is crucial to include dispersion corrections (e.g., Grimme's D3) to accurately model the non-covalent π-π interactions between the overlapping aromatic rings.[5]

-

Common Functionals:

-

M05-2X, M06-2X: These meta-hybrid GGA functionals are often reliable for systems with significant non-covalent interactions.[3]

-

PBE0, B3LYP: Hybrid functionals that are broadly used, though some, like B3LYP, have been noted to occasionally overestimate the distances between terminal rings in larger helicenes without dispersion corrections.[3][5]

-

CAM-B3LYP: A long-range corrected functional suitable for describing charge-transfer and excited states.[3]

-

-

Recommended Basis Sets:

-

Verification: A frequency calculation must be performed following optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Electronic and Magnetic Property Calculations

Once a stable geometry is obtained, its electronic properties can be investigated.

-

Objective: To calculate properties such as the HOMO-LUMO energy gap, electron density distribution, and magnetic interactions in radical derivatives.

-

Methodology: A single-point energy calculation is performed on the optimized geometry. For open-shell systems (e.g., radical-substituted this compound), an unrestricted DFT approach is used.[3] Multi-configurational methods like CASSCF may be employed to confirm the biradical nature of certain derivatives.[3] Analysis methods like Natural Bond Orbital (NBO) or Hirshfeld charge analysis can be used to understand charge distribution.[6]

Chiroptical Spectra Simulation

TD-DFT is the standard method for simulating the chiroptical response of molecules like this compound.

-

Objective: To compute the Electronic Circular Dichroism (ECD) and UV-Vis absorption spectra. This allows for the assignment of absolute configuration by comparing theoretical spectra with experimental results.

-

Methodology:

-

TD-DFT calculations are run on the optimized ground-state geometry to compute the energies and oscillator strengths of vertical electronic excitations.

-

Rotatory strengths are also calculated for each transition, which determine the sign and intensity of the ECD signal.[4]

-

Solvent effects are critical and are typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7][8]

-

The final spectrum is generated by broadening the calculated transitions with Gaussian or Lorentzian functions to simulate experimental line shapes.

-

Summary of Quantitative DFT Data

DFT studies yield a wealth of quantitative data. The tables below summarize the types of data typically reported for this compound and its derivatives.

Table 1: Representative Electronic Properties of Helicene Systems

| Property | Typical Value Range | Computational Level Example | Significance |

|---|---|---|---|

| HOMO-LUMO Gap (Eg) | 3.0 - 4.5 eV | B3LYP/6-31G(d) | Determines electronic excitability and semiconductor properties.[9] |

| Ionization Potential | 5.5 - 6.5 eV | M05-2X/6-311++G(d,p) | Energy required to remove an electron; relates to reactivity. |

| Electron Affinity | 0.5 - 1.5 eV | M05-2X/6-311++G(d,p) | Energy released upon adding an electron. |

| Intramolecular π-π Distance | 3.0 - 3.2 Å | PBE0-D3/def-TZVP | Critical for understanding structural stability and chiroptical properties.[5] |

Table 2: Typical TD-DFT Results for Chiroptical Properties of[1]Helicene

| Transition | Wavelength (nm) | Rotatory Strength (10-40 cgs) | Character |

|---|---|---|---|

| S0 → S1 | ~350 - 400 | Strong, Positive/Negative | HOMO → LUMO (π→π*) |

| S0 → S2 | ~300 - 340 | Varies | π→π* |

| Higher Energy Bands | < 300 | Multiple, complex | π→π* |

Note: Specific values are highly sensitive to the functional, basis set, and solvent model used. The signs of rotatory strengths are opposite for the (P) and (M) enantiomers.[4]

Visualized Computational Workflows

Diagrams created using Graphviz illustrate the logical steps involved in the computational analysis of this compound.

Caption: A flowchart of the standard DFT workflow for analyzing this compound properties.

Caption: The process for simulating ECD and UV-Vis spectra of this compound using TD-DFT.

Conclusion and Future Outlook

DFT and TD-DFT are demonstrably powerful and essential methods for the detailed investigation of this compound. They provide deep insights into the molecule's fundamental properties, which are often difficult to probe experimentally. These computational tools allow for the reliable prediction of geometry, the rationalization of electronic behavior, and the confident assignment of absolute stereochemistry through the simulation of chiroptical spectra.

Future research will likely focus on several key areas. First, the study of this compound and larger helicenes interacting with surfaces will be critical for the development of molecular electronic devices.[2][10] Second, the development and application of novel DFT functionals, potentially incorporating machine learning, promise to further enhance predictive accuracy for these complex π-systems.[1][7] Finally, combining DFT with quantum dynamics simulations will enable the study of photoinduced processes and energy transfer, opening new avenues for the design of advanced optical materials.[8]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Rational Framework to Estimate the Chiroptical Activity of [6]Helicene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can Deep Learning Search for Exceptional Chiroptical Properties? The Halogenated [6]Helicene Case - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Steric Hindrance and Electronic Effects in Heptahelicene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptahelicene, a polycyclic aromatic hydrocarbon consisting of seven ortho-fused benzene (B151609) rings, represents a cornerstone molecule in the study of chiroptical materials and molecular electronics.[1] Its unique helical structure, a direct consequence of profound steric hindrance, gives rise to exceptional electronic and chiroptical properties.[2] This document provides a detailed technical examination of the interplay between steric strain and electronic effects in this compound. It covers the structural parameters originating from steric repulsion, the resultant electronic phenomena such as extended π-conjugation and the Chirality-Induced Spin Selectivity (CISS) effect, and the experimental methodologies employed for their characterization. This guide is intended to serve as a comprehensive resource for professionals engaged in materials science, asymmetric catalysis, and drug development.

Steric Hindrance: The Genesis of Helical Chirality

The defining characteristic of [n]helicenes with n ≥ 6 is their inherent helical chirality, which arises not from a stereocenter but from the overall molecular asymmetry of the helix (atropisomerism).[2] In this compound ([2]helicene), the linear ortho-annulation of seven benzene rings forces the terminal rings to occupy the same region of space. The resulting intramolecular steric repulsion between the hydrogen and carbon atoms of these terminal rings makes a planar conformation energetically impossible.[1][3] To alleviate this severe steric strain, the molecule distorts into a stable, non-planar helical structure. This process is a classic example of how steric hindrance dictates molecular geometry.

This forced helicity results in two stable, non-superimposable mirror-image enantiomers: (P)-heptahelicene for a right-handed helix and (M)-heptahelicene for a left-handed helix. The intramolecular repulsive forces between the ends of the helix impart significant rigidity to the molecule.[4][5]

Quantitative Analysis of Structural and Chiroptical Properties

The steric and electronic properties of this compound have been quantified through various experimental and computational methods. X-ray crystallography provides precise data on the molecular structure, while chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and computational approaches like Density Functional Theory (DFT) elucidate its electronic transitions.

Table 1: Structural and Energetic Data for this compound

| Parameter | Value | Method | Reference |

| Dihedral Angle (Terminal Rings) | ~21.4° | DFT Calculation | [6] |

| Interplanar Angle (R1/R8 in a related helicene) | 24.37° | X-ray Crystallography | [5] |

| Racemization Barrier | High (stable enantiomers) | Experimental (HPLC) | [2] |

| Binding Energy on Cu(111) | -2.22 eV | DFT Calculation | [1] |

Table 2: Chiroptical and Electronic Data for this compound and Derivatives

| Property | Wavelength / Potential | Observation | Method | Reference |

| UV-vis Absorption | ~300-400 nm | Characteristic π–π* transitions | Spectroscopy | [6] |

| Electronic Circular Dichroism (ECD) | Varies | Strong Cotton effects due to helical π-system | ECD Spectroscopy | [4][7] |

| Magnetic Circular Dichroism (MCD) | 313 nm, 412 nm | High-intensity bands from dominant π–π* transitions | MCD Spectroscopy | [4] |

| CISS Effect Spin Polarization | 6% to 8% | Preferential transmission of one spin state | Photoemission | [1][8] |

Electronic Effects in this compound

The helical structure dictated by steric effects has profound consequences for the electronic properties of this compound. The ortho-fusion of rings creates an extended, continuous π-conjugated system that is forced into a three-dimensional arrangement.

Key Electronic Properties:

-

Extended π-Conjugation: The delocalized π-electrons across the helical backbone are responsible for the molecule's strong absorption in the UV-visible region and its characteristic chiroptical responses.[4] The π-π stacking interactions between the overlying rings at the ends of the helix are repulsive, contributing to the molecule's rigid structure.[5]

-

Chiroptical Properties: The helical arrangement of the π-system leads to exceptionally strong chiroptical activity, particularly in Electronic Circular Dichroism (ECD).[4] The interaction of polarized light with the helical electron cloud is different for the (P) and (M) enantiomers, resulting in mirror-image ECD spectra.[7]

-

Chirality-Induced Spin Selectivity (CISS): One of the most significant electronic phenomena in chiral molecules like this compound is the CISS effect.[8] This effect describes the ability of the chiral structure to act as a spin filter, meaning that electrons passing through the molecule are spin-polarized.[9] For this compound monolayers on metal surfaces, this results in a spin polarization of 6-8%, making it a promising candidate for spintronic applications.[1][8] The interaction between the electron's spin and its momentum within the chiral potential of the molecule is the origin of this effect.

Experimental Protocols

The study of this compound involves a multi-step process encompassing synthesis, chiral resolution, and advanced characterization.

A. Synthesis and Chiral Resolution

-

Photocyclization (Classic Method): A common route involves the photochemical oxidative cyclization of a stilbene-like precursor. For this compound, this typically starts from dibenzo[c,g]phenanthrene derivatives. The precursor is dissolved in a suitable solvent (e.g., benzene) with an oxidizing agent (e.g., iodine) and irradiated with UV light, leading to intramolecular cyclodehydrogenation.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) or alumina (B75360) to isolate the racemic this compound mixture.

-

Chiral Resolution: The enantiomers are separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives). The separated (P) and (M) enantiomers are collected, and their enantiomeric excess is determined.

B. Surface Deposition and STM/STS Analysis

-

Substrate Preparation: A single-crystal metal substrate (e.g., Cu(111)) is cleaned in an ultra-high vacuum (UHV) chamber through cycles of sputtering with inert gas ions (e.g., Ar+) and subsequent annealing at high temperatures to obtain a clean, atomically flat surface.[8]

-

Molecular Deposition: Racemic or enantiopure this compound is deposited onto the clean substrate via sublimation from a Knudsen cell or a similar evaporator in the UHV chamber.[1] The substrate is typically held at room temperature during deposition to allow for surface diffusion and self-assembly.

-

STM/STS Characterization: The sample is transferred to a low-temperature Scanning Tunneling Microscope (STM).

-

Topographic Imaging (STM): Constant-current STM is used to visualize the individual this compound molecules on the surface, determining their adsorption geometry, orientation, and self-assembled structures.[8]

-

Electronic Spectroscopy (STS): Scanning Tunneling Spectroscopy (dI/dV measurements) is performed by positioning the STM tip over a single molecule and sweeping the bias voltage. This provides information about the local density of electronic states (LDOS) and the interaction between the molecule and the substrate.[8]

-

Conclusion

The chemistry and physics of this compound are dominated by the interplay between steric hindrance and electronic effects. The severe steric clash inherent in its ortho-fused aromatic structure is the direct cause of its defining helical chirality. This chirality, in turn, governs its electronic behavior, leading to remarkable chiroptical properties and the CISS effect. A thorough understanding of these fundamental principles is crucial for harnessing this compound and its derivatives in the development of advanced materials, including chiroptical sensors, organic electronics, spintronic devices, and asymmetric catalysts. The detailed methodologies and data presented herein provide a framework for further research and application in these cutting-edge fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Transformation of Thia[7]helicene to Aza[7]helicenes and [7]Helicene-like Compounds via Aromatic Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Origins of Optical Activity in an Oxo-Helicene: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Adding multiple electrons to helicenes: how they respond? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and chiroptical properties of hexa-, octa- and deca-azaborahelicenes: influence of the helicene’s size and of the number of boron atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deposition of Chiral this compound Molecules on Ferromagnetic Co and Fe Thin-Film Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Spin-Selective Electron Transport at Low Voltages of Thia-Bridged Triarylamine Hetero[4]helicenes Chemisorbed Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Lability of Heptahelicene: An In-depth Technical Guide to its Racemization Energy Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization energy barrier of heptahelicene, a key parameter influencing its stereochemical stability and potential applications in chiral materials and drug development. This document details both experimental and theoretical values for the energy barrier, outlines the methodologies for its determination, and presents visual representations of the underlying processes and workflows.

Quantitative Data on the Racemization Energy Barrier of this compound

The racemization of this compound, the interconversion between its dextrorotatory (P, plus) and levorotatory (M, minus) enantiomers, is a thermally activated process that must overcome a significant energy barrier. This barrier has been the subject of both experimental investigation and theoretical calculation. A summary of the reported values is presented in Table 1. The experimental value, determined through kinetic studies of thermal racemization, is a critical benchmark for computational methods. Theoretical values have been derived from a variety of computational chemistry methods, including semi-empirical and density functional theory (DFT) approaches.

| Method | Racemization Energy Barrier (kcal/mol) | Reference |

| Experimental | ||

| Thermal Racemization Kinetics | ~41 | Martin and Marchant, 1974[1] |

| Theoretical | ||

| AM1 | 41.5 | Janke et al., 1996[2][3] |

| MNDO | 37.8 | Janke et al., 1996[2][3] |

| PM3 | 39.5 | Janke et al., 1996[2][3] |

| DFT (B3LYP/3-21G) | Higher than experimental | Janke et al., 1996[2][3] |

Table 1: Experimental and Theoretical Racemization Energy Barriers of this compound. This table summarizes the reported values for the energy barrier to racemization for this compound, providing a comparison between experimental data and various theoretical models.

The Racemization Process: A Mechanistic View

The racemization of this compound proceeds through a transition state of C\s\ symmetry.[1][2][3] This is in contrast to smaller helicenes like[3]helicene, which can pass through a planar C\2v\ transition state. For this compound, the steric hindrance of the overlapping terminal aromatic rings prevents a fully planar conformation. Instead, the molecule contorts through a less symmetric pathway to invert its helical chirality.

The process can be visualized as the interconversion between the two enantiomeric ground states, (P)-heptahelicene and (M)-heptahelicene, passing through a higher-energy transition state.

Experimental Protocols for Determining the Racemization Energy Barrier

The experimental determination of the racemization energy barrier of this compound relies on monitoring the change in enantiomeric composition of a non-racemic sample over time at elevated temperatures. This is a classic kinetic experiment from which the rate constant of racemization can be determined. The activation energy is then calculated using the Arrhenius equation by measuring the rate constant at different temperatures. The primary techniques employed for this purpose are polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The overall workflow for the experimental determination of the racemization energy barrier is depicted below.

Detailed Methodologies

Polarimetry measures the change in the optical rotation of a solution of an enantiomerically enriched sample as it racemizes.

-

Instrumentation: A high-precision polarimeter.

-

Sample Preparation:

-

Prepare a solution of enantiomerically enriched this compound in a high-boiling point, inert solvent (e.g., naphthalene, as used by Martin and Marchant) at a known concentration.

-

The concentration should be sufficient to produce a measurable optical rotation.

-

-

Procedure:

-

Calibrate the polarimeter with the pure solvent at the desired temperature.

-

Place the sample solution in a thermostatted cell in the polarimeter.

-

Heat the sample to the desired temperature and start monitoring the optical rotation (α) as a function of time.

-

Record the optical rotation at regular intervals until it approaches zero (indicating a racemic mixture).

-

Repeat the experiment at several different temperatures.

-

-

Data Analysis:

-

The racemization of a first-order reaction. The rate constant (k) can be determined from the slope of a plot of ln(α\t) versus time, where α\t\ is the optical rotation at time t.

-

The Arrhenius equation, k = A * exp(-Ea/RT), is then used to determine the activation energy (Ea). A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant.

-

Chiral HPLC is a powerful technique for separating enantiomers and accurately determining their ratio in a mixture.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

-

Method Development (Hypothetical Protocol):

-

Column: A polysaccharide-based CSP, such as Chiralpak IA or IC, is often effective for helicenes.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio needs to be optimized to achieve good separation of the this compound enantiomers. A starting point could be 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 330 nm).

-

Temperature: The column should be thermostatted to ensure reproducible retention times.

-

-

Procedure:

-

Prepare a stock solution of enantiomerically enriched this compound in a suitable solvent.

-

Divide the solution into several vials and place them in a heating block or oven at a constant, elevated temperature.

-

At specific time intervals, remove a vial, and immediately cool it in an ice bath to quench the racemization.

-

Inject an aliquot of each quenched sample into the chiral HPLC system.

-

Integrate the peak areas of the two enantiomers to determine their ratio and calculate the enantiomeric excess (ee) at each time point.

-

-

Data Analysis:

-

Plot ln(ee\t/ee\0) versus time, where ee\t\ is the enantiomeric excess at time t and ee\0\ is the initial enantiomeric excess. The slope of this line is equal to -k, where k is the rate constant for racemization.

-

Determine k at different temperatures and use an Arrhenius plot to calculate the activation energy as described for polarimetry.

-

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, can be used to distinguish between enantiomers.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation:

-

Prepare a series of NMR tubes each containing a solution of enantiomerically enriched this compound in a suitable deuterated solvent (e.g., tetrachloroethane-d2).

-

Add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each tube. The CSA will form diastereomeric complexes with the this compound enantiomers, leading to separate signals in the NMR spectrum.

-

-

Procedure:

-

Acquire an initial ¹H NMR spectrum at room temperature to identify the signals corresponding to the two diastereomeric complexes and determine the initial enantiomeric ratio by integration.

-

Place the NMR tubes in a thermostatted oil bath or a variable temperature NMR probe set to the desired temperature.

-

At regular time intervals, remove a tube (if using an oil bath) and quench the reaction by rapid cooling.

-

Acquire a ¹H NMR spectrum for each quenched sample.

-

-

Data Analysis:

-

For each spectrum, integrate the distinct signals corresponding to the two diastereomers to determine the enantiomeric ratio at that time point.

-

Calculate the rate constant (k) and the activation energy (Ea) using the same kinetic plots as described for the other methods.

-

Conclusion

The racemization energy barrier of this compound is a fundamental property that dictates its configurational stability. The experimentally determined value of approximately 41 kcal/mol indicates that this compound is configurationally stable at room temperature but will racemize at elevated temperatures. This guide has provided a comprehensive overview of the quantitative data, the underlying mechanism, and detailed experimental approaches for the determination of this important parameter. The provided workflows and protocols serve as a valuable resource for researchers in the fields of stereochemistry, materials science, and drug development who are interested in the synthesis and application of helicenes and other chiral molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of Heptahelicene Precursors

Audience: Researchers, scientists, and drug development professionals

Introduction

Helicenes are a class of ortho-fused polycyclic aromatic hydrocarbons that possess a unique helical chirality arising from steric hindrance. Among them, heptahelicene, consisting of seven fused benzene (B151609) rings, has garnered significant attention for its pronounced chiroptical properties and potential applications in asymmetric catalysis, materials science, and optoelectronics.[1] The synthesis of this compound and its derivatives is critically dependent on the strategic preparation of suitable acyclic precursors.

This technical guide provides a comprehensive overview of the core synthetic strategies and characterization methodologies for this compound precursors. It details the experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the primary synthetic workflows.

Synthesis of this compound Precursors

The construction of this compound precursors primarily involves the formation of stilbene-like or biaryl backbones that can be subsequently cyclized. The most prevalent and effective methods for synthesizing these precursors include the Wittig reaction, Suzuki coupling, and photochemical cyclization to form the final helicene structure.

Photochemical Synthesis (Mallory Reaction)

The most classical and widely used method for the final step in helicene synthesis is the oxidative photocyclization of stilbene-like precursors.[2] This reaction, often referred to as the Mallory reaction, proceeds through the UV-light-induced isomerization of a trans-stilbene (B89595) derivative to its cis-isomer.[3] The cis-isomer then undergoes an electrocyclic ring closure to form a dihydrophenanthrene intermediate, which is subsequently oxidized to the fully aromatic helicene structure.[4] Iodine is a common and effective oxidant for this trapping step.[5] To prevent competing photodimerization reactions, these photocyclizations are typically performed at very low concentrations, on the order of 10⁻³ M.[2]

An improved protocol utilizes tetrahydrofuran (B95107) (THF) as a scavenger for the hydriodic acid (HI) produced during the iodine-mediated oxidation, offering an advantage over the traditionally used propylene (B89431) oxide due to its higher boiling point and lower cost.[4]

Wittig Reaction for Stilbene Precursors

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones, making it exceptionally well-suited for preparing the stilbene-like precursors required for photocyclization.[6][7] The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide.[8] A significant advantage of this method is that the position of the newly formed double bond is absolutely fixed, avoiding the mixtures of isomers that can result from elimination reactions.[7]

The Wittig reagent itself is typically prepared in a two-step sequence: an SN2 reaction between triphenylphosphine and an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium to generate the ylide.[7][8]

Suzuki Coupling for Biaryl Precursors

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[9][10] This reaction is exceptionally robust and widely used in organic synthesis to form carbon-carbon single bonds, making it ideal for constructing the biaryl backbones of certain helicene precursors.[11][12] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst.[10][13]

Experimental Protocols

Protocol: Wittig Synthesis of a Stilbene Precursor

-

Phosphonium Salt Formation:

-

Dissolve triphenylphosphine (1.0 eq) in dry toluene.

-

Add the appropriate alkyl halide (1.0 eq).

-

Reflux the mixture for 24 hours under an inert atmosphere (N₂ or Ar).

-

Cool the reaction to room temperature, collect the resulting precipitate by filtration, wash with cold toluene, and dry under vacuum to yield the phosphonium salt.[7]

-

-

Ylide Formation and Wittig Reaction:

-

Suspend the phosphonium salt (1.0 eq) in dry THF under an inert atmosphere.

-

Cool the suspension to -78 °C.

-

Add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour, resulting in the characteristic color of the ylide.

-

Cool the reaction back to -78 °C and add a solution of the aldehyde or ketone (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the stilbene precursor.[6][14]

-

Protocol: Photochemical Cyclization

-

Reaction Setup:

-

Prepare a dilute solution (approx. 10⁻³ M) of the stilbene precursor in a suitable solvent (e.g., cyclohexane (B81311) or toluene).[2]

-

Add a catalytic amount of iodine (I₂, ~0.1 eq) and an acid scavenger such as THF.[4]

-

-

Irradiation:

-

Place the solution in a quartz photoreactor equipped with a cooling jacket to maintain room temperature.

-

Irradiate the solution with a high-pressure mercury lamp (e.g., 400 W) while bubbling air or oxygen through the mixture.[15]

-

Monitor the reaction progress by TLC or GC-MS. Reaction times can be long, often exceeding 20 hours.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, wash the solution with aqueous sodium thiosulfate (B1220275) to remove excess iodine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the this compound.[4]

-

Characterization of Precursors

The unambiguous identification and purity assessment of hetahelicene precursors are crucial before proceeding to the final cyclization step. A combination of spectroscopic and analytical techniques is employed.

| Technique | Purpose & Typical Observations |

| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure. For stilbene precursors, characteristic signals for vinylic protons appear in the ¹H NMR spectrum. For biaryl precursors, distinct aromatic proton signals are observed. ¹³C NMR confirms the carbon framework.[16][17] |

| Mass Spectrometry (MS) | Determines the molecular weight of the precursor. High-Resolution Mass Spectrometry (HRMS), such as MALDI-TOF, provides the exact mass, confirming the elemental composition.[18][19] |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the precursor in the solid state, confirming connectivity and stereochemistry where applicable.[20][21] |

| UV-Vis Spectroscopy | Characterizes the electronic transitions within the π-conjugated system of the precursor. This is also useful for monitoring the progress of the photocyclization reaction. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the precursor molecule. |

Quantitative Data Summary

The yields of precursor synthesis and the final helicene formation can vary significantly based on the specific substrates and reaction conditions.

| Reaction Stage | Method | Key Reagents | Typical Yield | Reference |

| Precursor Synthesis | Wittig Reaction | PPh₃, n-BuLi, Aldehyde/Ketone | 60-90% | [3] |

| Precursor Synthesis | Suzuki Coupling | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | 50-95% | [11][12] |

| Helicene Formation | Photocyclization | Stilbene Precursor, I₂, UV light | 40-80% | [4][5] |

Note: Yields are highly substrate-dependent and the values provided are representative ranges found in the literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. Persistent peri‐Heptacene: Synthesis and In Situ Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Early Synthetic Methodologies for Heptahelicene Preparation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthetic methodologies for the preparation of heptahelicene, a molecule of significant interest in materials science and chiroptical applications. The document details the foundational photochemical and organometallic routes, methods for resolving racemic mixtures, and early attempts at asymmetric synthesis. Quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language illustrate the described synthetic pathways and workflows.

Photochemical Synthesis: The Genesis of this compound

The first successful synthesis of this compound was achieved through a photochemical approach, a method that remains a cornerstone in helicene chemistry. This strategy relies on the intramolecular cyclodehydrogenation of stilbene-type precursors upon irradiation with UV light.

The Pioneering Work of Martin and Co-workers (1967)

The inaugural synthesis of this compound was reported by R. H. Martin and his team in 1967, laying the groundwork for future explorations into higher helicenes.[1] The core of their methodology involved the photochemical cyclization of a diaryl olefin precursor.

Experimental Protocol: The synthesis commenced with the dehydration of a suitable alcohol precursor to form the key stilbene-like intermediate. This precursor was then subjected to photochemical cyclization. A solution of the stilbene (B7821643) precursor in a suitable solvent, typically benzene, containing a stoichiometric amount of iodine as an oxidizing agent, was irradiated with a high-pressure mercury lamp. The reaction mixture was continuously purged with oxygen to facilitate the oxidative cyclization. The progress of the reaction was monitored by the disappearance of the starting material. Upon completion, the solvent was removed, and the crude product was subjected to chromatographic purification to isolate the racemic this compound. While a landmark achievement, the yield of this initial synthesis was modest.

Katz's Enhanced Photocyclization Methodology

A significant improvement to the photochemical synthesis of helicenes was later developed by Katz and his colleagues. Their methodology dramatically increased the yields and suppressed side reactions by employing a different set of reaction conditions.[1]

Experimental Protocol: This improved method involves dissolving the stilbene precursor in a solvent such as benzene, along with a stoichiometric amount of iodine. Crucially, an excess of propylene (B89431) oxide is added to the reaction mixture, which acts as an acid scavenger, preventing the accumulation of hydroiodic acid (HI) that can lead to side reactions. The reaction is carried out under an inert atmosphere (e.g., argon) to prevent photo-oxidation. The solution is then irradiated with a mercury vapor lamp. The use of propylene oxide and the exclusion of air were key to achieving higher yields of the desired hettahelicene.

[2+2+2] Cycloisomerization of Alkynes: A Powerful Alternative

While photochemical methods were foundational, transition-metal-catalyzed [2+2+2] cycloisomerization of alkynes emerged as a highly efficient and versatile strategy for the construction of the strained helicene backbone. This approach allows for the formation of multiple rings in a single step.

Experimental Protocol: An early example of this methodology for the synthesis of a this compound derivative involved the use of a cobalt catalyst, such as CpCo(CO)₂. In a typical procedure, a suitably designed triyne precursor is dissolved in a high-boiling solvent like decane. A phosphine (B1218219) ligand, for example, triphenylphosphine, is often added to modulate the reactivity of the cobalt catalyst. The catalyst, CpCo(CO)₂, is then introduced, and the reaction mixture is heated to a high temperature (e.g., 140 °C) while being irradiated with a halogen lamp. The reaction proceeds via the coordination of the alkyne moieties to the cobalt center, followed by a cascade of cyclization and reductive elimination steps to form the aromatic core of the helicene. After the reaction is complete, the solvent is removed under vacuum, and the product is purified by column chromatography. Nickel(0) complexes have also been employed effectively in similar cycloisomerization reactions to produce this compound.

Resolution of Racemic this compound

The early synthetic routes to this compound invariably produced a racemic mixture of the (P)- and (M)-enantiomers. The separation of these enantiomers, a process known as resolution, was crucial for studying their chiroptical properties.

Spontaneous Resolution and Manual Separation

In a remarkable instance, early researchers were able to achieve resolution of this compound through spontaneous resolution upon crystallization. Under specific conditions, the racemic solution can yield separate crystals of the (P)- and (M)-enantiomers. These crystals, being mirror images of each other, could then be manually separated under a microscope. This method, while historically significant, is not generally applicable and relies on the fortuitous crystallization behavior of the compound.

Chromatographic Resolution

A more general and modern approach to resolving racemic helicenes involves chromatography on a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: A solution of the racemic this compound is injected onto an HPLC column packed with a chiral stationary phase. A suitable mobile phase, often a mixture of alkanes and alcohols, is then passed through the column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. As a result, the enantiomers are separated and can be collected as they elute from the column, providing access to enantiopure (P)- and (M)-heptahelicene.

Early Asymmetric Approaches to this compound Synthesis

The direct synthesis of enantiomerically enriched helicenes, known as asymmetric synthesis, was an early goal in helicene chemistry. One of the initial strategies explored was the use of chiral auxiliaries.

Diastereoselective Synthesis using Chiral Auxiliaries: This method involves attaching a chiral auxiliary to the helicene precursor. The presence of this chiral moiety influences the stereochemical outcome of the key bond-forming reaction, leading to the preferential formation of one diastereomer over the other.

Experimental Protocol: An example of this approach involves the use of a chiral alcohol as an auxiliary, which is esterified with a carboxylic acid group on the helicene precursor. The resulting diastereomeric esters are then subjected to the key cyclization step. The stereocenter in the chiral auxiliary directs the helical folding of the molecule, resulting in an enrichment of one diastereomer of the helicene product. After the cyclization, the chiral auxiliary can be cleaved to yield the enantiomerically enriched helicene. While early attempts in this area demonstrated the principle, the achieved diastereomeric excesses were often modest.

Quantitative Data Summary

| Synthetic Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| Photochemical Synthesis (Martin, 1967) | Diaryl olefin, I₂, O₂, hv (Hg lamp), Benzene | Modest | Racemic | [1] |

| Improved Photochemical Synthesis (Katz) | Diaryl olefin, I₂, Propylene Oxide, hv (Hg lamp), Benzene, Ar | Improved | Racemic | [1] |

| [2+2+2] Cycloisomerization | Aromatic Triyne, CpCo(CO)₂, PPh₃, Decane, 140 °C, hv | Good | Racemic | |

| Resolution by Chiral HPLC | Racemic this compound, Chiral Stationary Phase | ~45% per enantiomer | >99% ee | |

| Diastereoselective Synthesis | Precursor with chiral auxiliary | Variable | Modest de |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described above.

Caption: Photochemical synthesis of this compound.

Caption: [2+2+2] Cycloisomerization route to this compound.

Caption: Workflow for the resolution of racemic this compound.

References

The Helical Twist: A Technical Guide to the Fundamental Principles of Helicene Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract